Bosentan-d4

Overview

Description

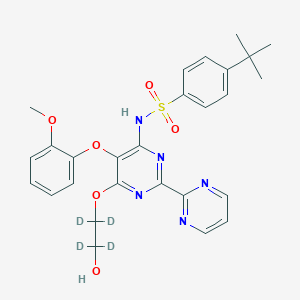

Bosentan-d4: is a deuterium-labeled variant of Bosentan, a dual endothelin receptor antagonist. Bosentan is primarily used to treat pulmonary arterial hypertension by blocking the action of endothelin molecules, which would otherwise promote the narrowing of blood vessels and lead to high blood pressure . The deuterium labeling in this compound is located on the hydroxyethoxy side chain, making it useful in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bosentan-d4 involves the incorporation of deuterium atoms into the Bosentan molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Techniques such as hot-melt extrusion and solvent evaporation are commonly used to produce this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Bosentan-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, metabolism, and potential interactions with other molecules .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .

Scientific Research Applications

Pharmacokinetic Studies

Bosentan-d4 serves as a valuable tool in pharmacokinetic research due to its deuterated structure, which enhances detection and quantification in biological samples.

- Isotopic Labeling : The presence of deuterium allows for improved mass spectrometry analysis, enabling researchers to differentiate between bosentan and its metabolites more effectively.

- Metabolism Pathways : Studies using this compound can elucidate the metabolic pathways involving bosentan, particularly through cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are crucial for understanding drug interactions and individual variability in drug response.

Therapeutic Efficacy Evaluations

Bosentan is widely recognized for its efficacy in treating PAH. The application of this compound in clinical trials can enhance the understanding of its therapeutic effects.

- Clinical Trials : Research has demonstrated that bosentan significantly reduces pulmonary vascular resistance (PVR) and improves exercise capacity in patients with chronic thromboembolic pulmonary hypertension (CTEPH) . The use of this compound in these trials can help track the drug's pharmacodynamics more precisely.

- Long-term Outcomes : In studies involving patients with PAH secondary to connective tissue disease (CTD), bosentan treatment showed promising long-term survival rates, suggesting that this compound could be instrumental in assessing sustained therapeutic benefits over time .

Case Studies and Clinical Applications

Several case studies highlight the effectiveness of bosentan and its isotopically labeled counterpart.

- Case Study 1 : In a randomized controlled trial involving 157 patients with CTEPH, bosentan treatment led to a statistically significant reduction in PVR by 24.1% compared to placebo . Utilizing this compound could provide insights into individual patient responses based on metabolic profiling.

- Case Study 2 : A cohort study indicated that patients treated with bosentan showed stabilization in exercise capacity over time, contrasting with those on placebo who experienced deterioration . Applying this compound could help identify biomarkers associated with positive treatment responses.

Research and Development

This compound is primarily available for research purposes, allowing scientists to explore new therapeutic avenues.

- Drug Development : The unique properties of this compound facilitate the development of novel formulations or combination therapies aimed at enhancing efficacy or reducing side effects.

- Mechanistic Studies : Researchers can utilize this compound to investigate the underlying mechanisms of endothelin receptor antagonism and its impact on vascular remodeling associated with PAH.

Safety and Tolerability

Understanding the safety profile of bosentan through the lens of its deuterated form is crucial for patient management.

Mechanism of Action

Bosentan-d4 exerts its effects by competitively antagonizing the binding of endothelin-1 to endothelin-A and endothelin-B receptors. Endothelin-1 is a neurohormone that causes vasoconstriction and promotes cell proliferation. By blocking these receptors, this compound prevents the deleterious effects of endothelin-1, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Ambrisentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension. It selectively targets endothelin-A receptors.

Macitentan: A dual endothelin receptor antagonist similar to Bosentan but with improved efficacy and safety profile.

Sitaxentan: A selective endothelin-A receptor antagonist that was withdrawn from the market due to safety concerns.

Uniqueness of Bosentan-d4: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

Biological Activity

Bosentan-d4 is a deuterated form of bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile.

Overview of Bosentan

Bosentan is known for its ability to block endothelin receptors, specifically ETA and ETB receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor involved in the pathophysiology of PAH. By antagonizing these receptors, bosentan helps to relax blood vessels and improve blood flow.

Pharmacokinetics

Absorption and Distribution:

- Bioavailability: Approximately 50% when taken orally.

- Volume of Distribution: About 18 L.

- Protein Binding: Over 98%, mainly to albumin.

Metabolism:

Bosentan is metabolized in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into active metabolites, which contribute to its overall pharmacological effect.

Elimination:

- Half-life: Approximately 5 hours.

- Clearance Rate: About 4 L/h in patients with PAH.

Bosentan acts as a competitive antagonist at both ETA and ETB receptors. It exhibits a higher affinity for the ETA receptor, which is primarily responsible for vasoconstriction. The blockade of these receptors leads to:

- Decreased pulmonary arterial pressure.

- Improved exercise capacity and functional class in PAH patients.

Clinical Efficacy

Bosentan has been extensively studied for its efficacy in improving symptoms and hemodynamics in PAH patients. A meta-analysis of randomized controlled trials highlighted several key outcomes:

| Outcome Measure | Bosentan Group | Placebo Group | P-value |

|---|---|---|---|

| Mean Pulmonary Arterial Pressure | -6.026 mmHg | Baseline | |

| 6-Minute Walk Distance (6-MWD) | +46.19 m | Baseline | |

| Clinical Worsening (Odds Ratio) | 0.252 | Baseline | |

| Functional Class Improvement | OR = 1.650 | Baseline |

These findings indicate that bosentan significantly improves exercise capacity, reduces clinical worsening, and enhances functional status compared to placebo .

Long-Term Effects

A long-term study over five years demonstrated sustained benefits from bosentan therapy:

- Survival Rate: 95% after five years.

- Treatment Success Rates: Declined from 95% at one year to 41% at five years, indicating diminishing but persistent efficacy over time .

Safety Profile

While bosentan is generally well tolerated, some adverse effects have been noted:

- Increased liver function test abnormalities compared to placebo.

- No significant difference in overall mortality rates between bosentan and placebo groups.

The incidence of serious adverse events was similar across both groups, suggesting that bosentan is a safe option for managing PAH .

Case Studies

Several case studies have documented the positive impact of bosentan on patients with PAH:

- Case Study A: A patient with severe PAH showed marked improvement in functional class from WHO Class IV to Class II after six months on bosentan therapy.

- Case Study B: Long-term follow-up indicated stable hemodynamics and quality of life improvements over three years without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bosentan-d4, and how can its purity and isotopic enrichment be rigorously validated?

- Methodological Answer: Synthesis typically involves deuterium incorporation via catalytic exchange or custom precursors. Characterization requires ¹H/²H NMR for isotopic purity, LC-MS/MS for chemical purity, and elemental analysis for stoichiometric validation. Ensure experimental details (e.g., solvent systems, reaction times) are fully documented to enable reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what validation parameters are critical?

- Methodological Answer: Use reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) for sensitivity. Validate parameters per FDA guidelines: linearity (R² >0.99), precision (CV <15%), recovery (>80%), and matrix effects (ion suppression/enhancement <20%). Include internal standards (e.g., Bosentan-d8) to correct for variability .

Q. How should in vitro stability studies for this compound be designed to assess degradation under physiological conditions?

- Methodological Answer: Conduct forced degradation studies at varying pH (1–9), temperatures (4–40°C), and light exposure. Monitor deuterium retention via HRMS and quantify degradation products using peak area normalization . Statistical analysis (e.g., ANOVA) identifies significant instability thresholds .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data for this compound across species be systematically analyzed to identify confounding variables?

- Methodological Answer: Apply mixed-effects modeling to account for interspecies variability in metabolism. Cross-validate using in vitro-in vivo extrapolation (IVIVE) with hepatocyte assays. Review literature for species-specific CYP3A4/5 activity and plasma protein binding differences .

Q. What experimental strategies isolate isotopic effects of deuterium in this compound on pharmacological activity and metabolic stability?

- Methodological Answer: Compare this compound with non-deuterated Bosentan in time-resolved receptor binding assays (e.g., endothelin receptor) and microsomal stability tests . Use deuterium fractionation analysis to quantify kinetic isotope effects (KIE) on metabolic pathways .

Q. Which statistical approaches are recommended for resolving overlapping metabolite signals in this compound mass spectrometry datasets?

- Methodological Answer: Employ high-resolution mass spectrometry (HRMS) coupled with multivariate analysis (e.g., PCA or PLS-DA) to deconvolute signals. Validate putative metabolites using MS/MS fragmentation libraries and isotopic pattern matching .

Q. How can reproducibility challenges in this compound bioanalytical methods be mitigated across laboratories?

- Methodological Answer: Standardize protocols using reference materials (e.g., NIST-traceable standards) and inter-laboratory round-robin testing. Publish raw datasets and metadata in FAIR-compliant repositories to enhance transparency .

Q. What ethical frameworks govern the use of this compound in animal models of pulmonary arterial hypertension (PAH)?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical studies: justify sample sizes via power analysis, minimize suffering through humane endpoints, and obtain ethics committee approval. Document compliance with institutional animal care protocols .

Q. How should stability data for this compound under varying storage conditions be statistically interpreted to establish shelf-life limits?

- Methodological Answer: Use accelerated stability testing (ICH Q1A) with Arrhenius equation modeling. Apply Weibull distribution analysis to predict degradation rates and set 95% confidence intervals for shelf-life .

Q. What multi-parametric models integrate physicochemical, PK, and safety data to optimize this compound dosing regimens in translational research?

Properties

IUPAC Name |

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649157 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065472-77-6 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.